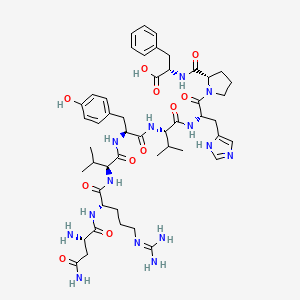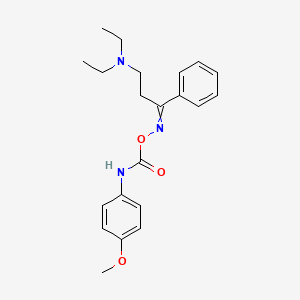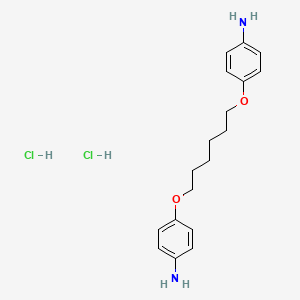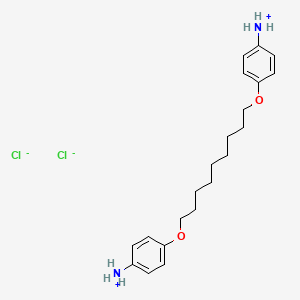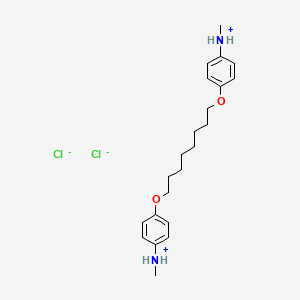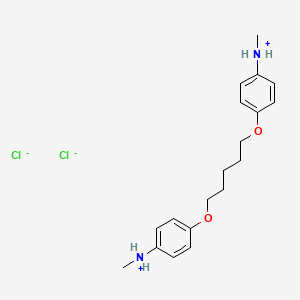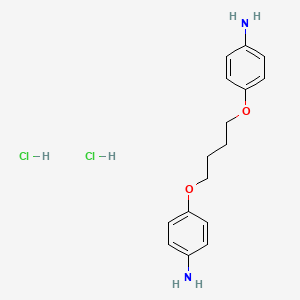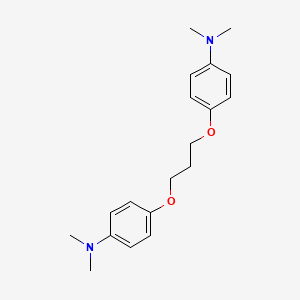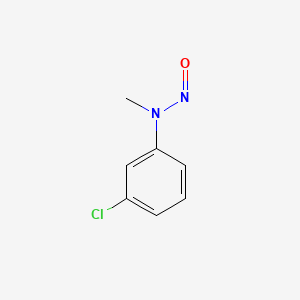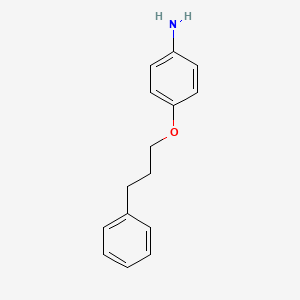
3-(联苯-4-基)-3-羟基喹奴可利定
描述
BPH-651 is a CrtM inhibitor.
科学研究应用
角鲨烯合酶抑制
- 应用:3-(联苯-4-基)-3-羟基喹奴可利定已被研究为角鲨烯合酶的有效抑制剂,角鲨烯合酶是一种参与胆固醇生物合成的酶。已经发现具有3-联芳基取代基的喹奴可利定变体,包括3-(联苯-4-基)-3-羟基喹奴可利定,可有效抑制该酶,该酶对胆固醇合成途径至关重要 (Brown 等人,1996)。
- 意义:角鲨烯合酶的抑制被认为是开发降低低密度脂蛋白 (LDL) 血浆水平的药物的靶点,表明在管理胆固醇相关疾病中具有潜在用途 (McTaggart 等人,1996)。
抗疟疾活性
- 应用:3-(联苯-4-基)-3-羟基喹奴可利定衍生物已被探索其抗疟疾特性。一项涉及某些衍生物的合成和活性的研究表明对疟疾有效,尤其是在耐药寄生虫株中 (Werbel 等人,1986)。
抗菌特性
- 应用:源自联苯-4-羧酸的化合物,与3-(联苯-4-基)-3-羟基喹奴可利定的结构相关,已证明对各种细菌和真菌菌株具有显着的抗菌活性,表明在治疗感染中具有潜在用途 (Deep 等人,2014)。
酪氨酸酶抑制
- 应用:基于联苯的化合物,包括3-(联苯-4-基)-3-羟基喹奴可利定的衍生物,已被合成并评估为酪氨酸酶的抑制剂,酪氨酸酶是黑色素合成中至关重要的酶。这表明在治疗诸如色素沉着过度等疾病中具有潜在应用 (Kwong 等人,2017)。
其他应用
- 化学合成:3-(联苯-4-基)-3-羟基喹奴可利定还参与各种化学合成过程,例如生产致残剂和生成 1-氮杂双环[3.2.1]辛烷体系,表明其在有机化学和药物化学中作为有价值的中间体的作用 (Judd 等人,1964); (Puriņš 等人,2020)。
属性
CAS 编号 |
149537-49-5 |
|---|---|
产品名称 |
3-(Biphenyl-4-yl)-3-hydroxyquinuclidine |
分子式 |
C19H21NO |
分子量 |
279.4 g/mol |
IUPAC 名称 |
3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2 |
InChI 键 |
WPCQYFUQHBLGAX-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
规范 SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-(biphenyl-4-yl)-3-HQ 3-(biphenyl-4-yl)-3-hydroxyquinuclidine |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

